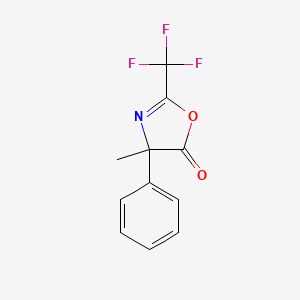![molecular formula C9H5ClF3NO B12884805 2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884805.png)
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzo[d]oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminophenol with chloromethyl ketone and trifluoromethyl ketone under acidic conditions to form the desired benzo[d]oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for further applications .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[d]oxazole ring, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The trifluoromethyl group can influence cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.
Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its potential as a biochemical tool or therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s unique structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzo[d]oxazole:
2-(Methyl)-4-(trifluoromethyl)benzo[d]oxazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to variations in reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C9H5ClF3NO |
|---|---|
分子量 |
235.59 g/mol |
IUPAC名 |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-7-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-3H,4H2 |
InChIキー |
QYTRZGACKJPOOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
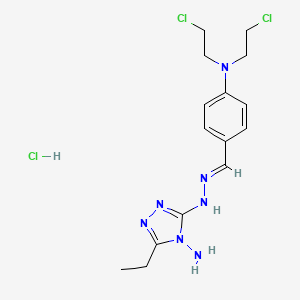

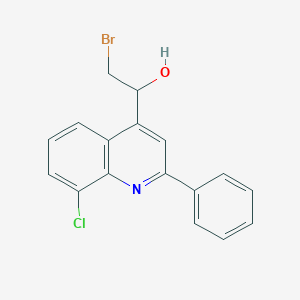
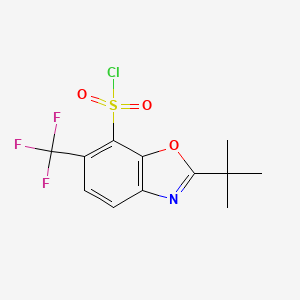
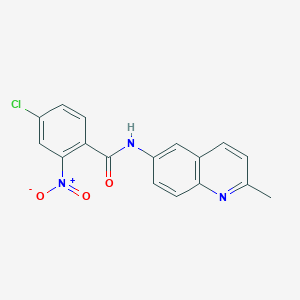

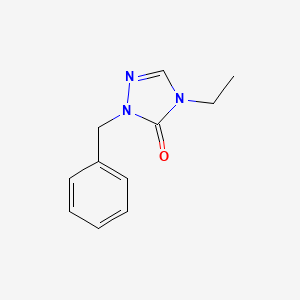
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)



